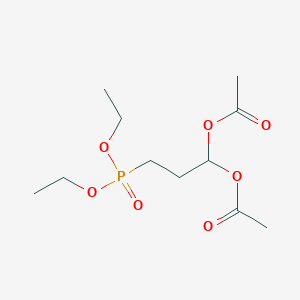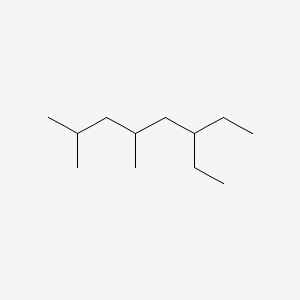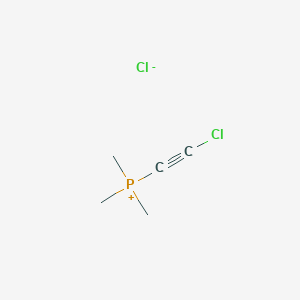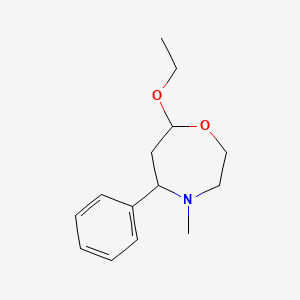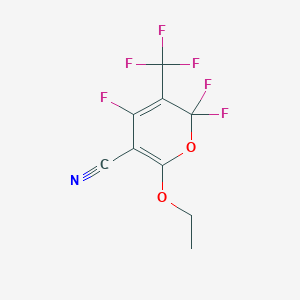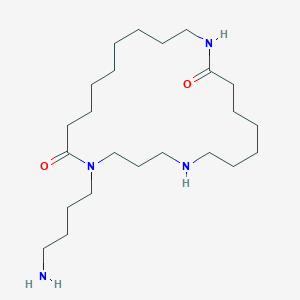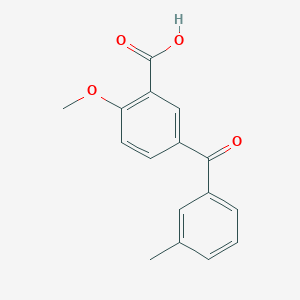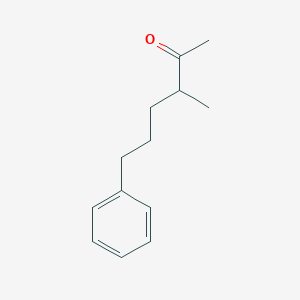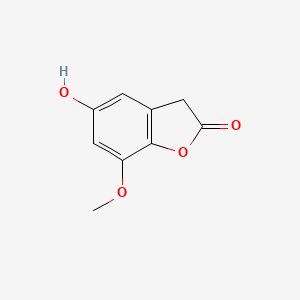![molecular formula C15H13NO3 B14560922 Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]- CAS No. 61736-74-1](/img/structure/B14560922.png)
Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]- is an organic compound with the molecular formula C15H13NO3 It is a derivative of acetamide and is characterized by the presence of a hydroxybenzoyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]- typically involves the reaction of 2-hydroxybenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The hydroxybenzoyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar structure but lacks the hydroxybenzoyl group.
N-Phenylacetamide: Similar structure but lacks the hydroxy group.
2-Hydroxyacetanilide: Similar structure with a hydroxy group on the phenyl ring.
Uniqueness
Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]- is unique due to the presence of both the hydroxy and benzoyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61736-74-1 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[2-(2-hydroxybenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H13NO3/c1-10(17)16-13-8-4-2-6-11(13)15(19)12-7-3-5-9-14(12)18/h2-9,18H,1H3,(H,16,17) |
InChI Key |
JQOOZPVUHGMWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


